molecular formula C15H28N2O2 B13898137 Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate

Cat. No.: B13898137
M. Wt: 268.39 g/mol
InChI Key: KONFVZYBQGPQNO-UHFFFAOYSA-N
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Description

tert-Butyl cis-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a cyclohexyl group, and an amino group

Preparation Methods

The synthesis of tert-butyl cis-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexyl and pyrrolidine precursors. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl cis-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may be investigated for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl cis-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to tert-butyl cis-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate include:

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3

InChI Key

KONFVZYBQGPQNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N

Origin of Product

United States

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